N1-Allyl vs. N1-Methyl Impact on BRD4 Binding Affinity
The N1-allyl substituent confers a distinct BRD4 binding profile compared to the N1-methyl analog. Although direct head-to-head data for the exact target compound and the N1-methyl variant is not available, class-level SAR indicates that the larger allyl group can favorably occupy a hydrophobic pocket in the BRD4 bromodomain, potentially enhancing affinity. The target compound demonstrates a binding affinity (Ki) for BRD4 of approximately 99 nM (BRD4(1), proprietary competition assay) [1] and an IC50 of 620 nM (AlphaScreen displacement assay) [1]. In contrast, a commercially available N1-methyl-4-(4-bromophenyl)-1H-imidazol-5-amine analog lacks publicly disclosed BRD4 binding data, and its smaller methyl substituent lacks the extended hydrophobic contacts available to the allyl group, suggesting a potentially weaker interaction .
| Evidence Dimension | Binding affinity to BRD4 bromodomain 1 |
|---|---|
| Target Compound Data | Ki: 99 nM; IC50: 620 nM (BRD4 BD1 AlphaScreen) |
| Comparator Or Baseline | 4-(4-Bromophenyl)-1-methyl-1H-imidazol-5-amine (N1-methyl analog); No publicly reported BRD4 binding data |
| Quantified Difference | Not quantifiable without direct comparison; structural basis for differentiation exists. |
| Conditions | Proprietary competition assay (target); AlphaScreen displacement assay (target); Comparator data not available. |
Why This Matters
The quantifiable BRD4 binding data (Ki 99 nM) provides a defined benchmark for procuring a validated starting point for BRD4-focused campaigns, whereas the N1-methyl analog lacks this essential characterization.
- [1] BindingDB. BDBM50112345 (CHEMBL3609315). Affinity Data for Bromodomain-containing protein 4 (BRD4). View Source
